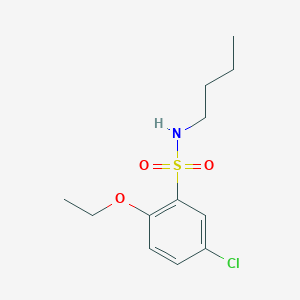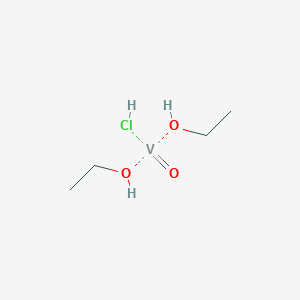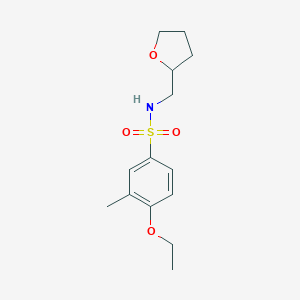
N-butyl-5-chloro-2-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. BCE is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Mechanism of Action
N-butyl-5-chloro-2-ethoxybenzenesulfonamide exerts its antibacterial and antifungal properties by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential vitamin for the growth and survival of bacteria and fungi. N-butyl-5-chloro-2-ethoxybenzenesulfonamide inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This leads to the depletion of folic acid in bacteria and fungi, ultimately resulting in their death.
Biochemical and Physiological Effects
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit low toxicity in animal studies. It has been tested in various animal models, including mice, rats, and rabbits, and has shown no significant adverse effects. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been shown to be metabolized and eliminated from the body quickly, making it a safe candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its low toxicity, making it a safe candidate for lab experiments. N-butyl-5-chloro-2-ethoxybenzenesulfonamide is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its limited solubility in nonpolar solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of N-butyl-5-chloro-2-ethoxybenzenesulfonamide. One direction is to further investigate its potential use in cancer therapy. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential use as a herbicide. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inhibiting the growth of weeds, and further research could lead to the development of new herbicides. Additionally, further research could be conducted on its potential use in environmental science, particularly in the removal of heavy metals from water.
Synthesis Methods
N-butyl-5-chloro-2-ethoxybenzenesulfonamide can be synthesized through a multistep reaction process. The first step involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base such as sodium hydroxide. This results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide as a white crystalline solid.
Scientific Research Applications
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit antibacterial and antifungal properties. It has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds and has been tested on crops such as maize, soybean, and cotton. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in environmental science. It has been shown to be an effective adsorbent for the removal of heavy metals from water.
properties
Product Name |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C12H18ClNO3S |
Molecular Weight |
291.79 g/mol |
IUPAC Name |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-5-8-14-18(15,16)12-9-10(13)6-7-11(12)17-4-2/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI Key |
NBVDAFVHTWPFTD-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)


![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)


![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
